molecular formula C26H28N4O3 B2636230 N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1251594-91-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

カタログ番号: B2636230
CAS番号: 1251594-91-8
分子量: 444.535
InChIキー: GPDXVWYPBBYJQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Virtual Screening and Pharmacokinetic Characterization

  • A study focused on virtual screening targeting the urokinase receptor, leading to the identification of compounds with potential for inhibiting breast tumor metastasis. This research highlighted the synthesis, pharmacokinetic characterization, and effects on breast tumor metastasis of analog compounds, demonstrating their potential in blocking angiogenesis and inducing apoptosis in cell models. The promising results suggest these compounds as starting points for developing next-generation therapeutic agents against breast cancer metastasis (F. Wang et al., 2011).

Constrained Analogues of Tocainide

  • Research into the development of antimyotonic agents has led to the synthesis of constrained analogues of tocainide, acting as potent skeletal muscle sodium channel blockers. These findings contribute to understanding the structural basis for the increased potency and use-dependent block compared to tocainide, offering insights into novel therapeutic strategies for muscle-related disorders (A. Catalano et al., 2008).

Novel Benzodifuranyl and Heterocyclic Compounds

  • A study on the synthesis of novel benzodifuranyl and various heterocyclic compounds derived from visnaginone and khellinone demonstrated their anti-inflammatory and analgesic activities. This research indicates the potential of these compounds as COX-1/COX-2 inhibitors, with significant implications for developing new therapeutic agents for inflammatory diseases (A. Abu‐Hashem et al., 2020).

Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

  • The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, based on the structure of a previously discovered compound in a lab, showed considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This highlights the potential of these compounds in addressing the challenge of tuberculosis, especially drug-resistant strains (Kai Lv et al., 2017).

Molecular Interaction Studies

  • Research on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor offers insights into the development of pharmacophore models for CB1 receptor ligands. This study contributes to the understanding of how different conformations of compounds interact with the receptor, potentially guiding the design of new cannabinoid receptor antagonists (J. Shim et al., 2002).

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-17-5-7-20(12-18(17)2)22-8-10-25(29-28-22)30-11-3-4-21(15-30)26(31)27-14-19-6-9-23-24(13-19)33-16-32-23/h5-10,12-13,21H,3-4,11,14-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDXVWYPBBYJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。